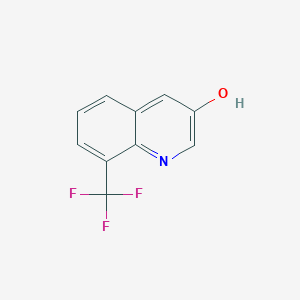

8-(Trifluoromethyl)quinolin-3-ol

Overview

Description

“8-(Trifluoromethyl)quinolin-3-ol” is a chemical compound with the CAS Number: 1261489-93-3 . It has a molecular weight of 213.16 and its IUPAC name is 8-(trifluoromethyl)-3-quinolinol . It is a solid at room temperature .

Synthesis Analysis

The synthesis of quinoline compounds, including “this compound”, often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, aniline was cyclised to the quinolinol by heating it at 150 C with ethyl 4,4,4-trifluoroacetoacetate for 3 h in the presence of polyphosphoric acid (PPA) as the catalyst .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(15)5-14-9(6)8/h1-5,15H . This code provides a standard way to encode the molecular structure using text .

Chemical Reactions Analysis

Quinoline compounds, including “this compound”, are known to be involved in various chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 213.16 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. Application in Liquid-Phase Separation

8-(Trifluoromethyl)quinolin-3-ol derivatives, such as quinolin-8-ol polymers, have been used in the separation of various elements. This process involves the retention of inorganic ions by a quinolin-8-ol derivative in conjunction with membrane filtration, allowing for the separation of low-molecular-weight species from the polymer complex. This method is particularly effective for separating more highly charged metal ions like Zr, Nb, W, Bi from ions that do not form stable quinolinolates, especially in acidic solutions (Geckeler et al., 1990).

2. Application in Fluorescence Emission and Photophysical Studies

Synthesis and characterization of 8-hydroxyquinoline derivatives, like 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum(III) complexes, have shown strong fluorescence emission. These derivatives exhibit enhanced quantum yield and are useful in the study of electronic structures and photophysical properties, explored through ab initio and density functional theory (DFT) calculations (Suliman et al., 2014).

3. Application in Corrosion Inhibition

Derivatives of 8-hydroxyquinoline, like certain synthesized 8-hydroxyquinoline derivatives, have been investigated as potential anti-corrosion agents for mild steel in acidic mediums. These compounds have demonstrated high efficacy in inhibiting corrosion, attributed to their strong adsorption onto the metal surface, which can be analyzed through electrochemical techniques and molecular dynamics simulations (Douche et al., 2020).

4. Application in Antimicrobial and Antimalarial Activities

Novel quinoline derivatives, including 8-hydroxyquinoline compounds, have been synthesized and screened for their antibacterial and antifungal activities. Some of these compounds have shown promising results as antimicrobial agents, making them candidates for further exploration in medical applications (Eswaran et al., 2009).

5. Application in Molecular Structure Analysis

Studies on the crystalline compounds of quinolin-8-ol and its salts have provided insights into their molecular structures. These compounds exhibit different crystallization patterns and form various hydrogen-bonded and non-covalent interactions, contributing to an understanding of their 3D framework structures (Xu et al., 2015).

Mechanism of Action

Target of Action

Quinoline compounds, to which this compound belongs, are known to exhibit a wide spectrum of biological activity, including antibacterial and antitubercular potential .

Mode of Action

It is known that quinoline compounds can permeate bacterial cells due to their polar and nonpolar properties . This suggests that 8-(Trifluoromethyl)quinolin-3-ol may interact with its targets within the bacterial cells, leading to its antibacterial and antitubercular effects.

Biochemical Pathways

Given the antibacterial and antitubercular activities of quinoline compounds , it can be inferred that this compound may interfere with essential biochemical pathways in bacteria and Mycobacterium tuberculosis, leading to their inhibition or death.

Result of Action

Given its antibacterial and antitubercular activities , it can be inferred that this compound may lead to the inhibition or death of bacteria and Mycobacterium tuberculosis at the molecular and cellular levels.

Safety and Hazards

The safety information for “8-(Trifluoromethyl)quinolin-3-ol” includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It’s important to handle this compound with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

properties

IUPAC Name |

8-(trifluoromethyl)quinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(15)5-14-9(6)8/h1-5,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSXDNLSKDXEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261489-93-3 | |

| Record name | 8-(trifluoromethyl)quinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1474217.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-amine](/img/structure/B1474224.png)